AZD-8529
Description
AZD-8529 is a highly selective, orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with an EC50 of 285 nM . For example, this compound mesylate reduced nicotine self-administration and cue-induced reinstatement in primates and attenuated nicotine-induced dopamine release in rats . Its molecular formula is C25H28F3N5O6S, with ≥95% purity, and it is available as a mesylate salt (CAS: 1314217-69-0) .
Properties
IUPAC Name |
7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCYZQQFECEHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092453-15-0 | |
| Record name | AZD-8529 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092453150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD8529 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-dihydro-7-methyl-5-[3-(1-piperazinylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8529 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H81G454I7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of the 2,3-Dihydroisoindol-1-one Core
The isoindolone scaffold is synthesized via a Friedel-Crafts acylation followed by cyclization:
- Starting Material : 7-Methylisobenzofuran-1(3H)-one.
- Benzylation : Treatment with 4-trifluoromethoxybenzyl bromide in the presence of a base (e.g., potassium carbonate) yields the N-benzylated intermediate.
- Cyclization : Acid-catalyzed intramolecular cyclization forms the 2,3-dihydroisoindol-1-one core.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzylation | K₂CO₃, DMF, 4-trifluoromethoxybenzyl bromide | 80°C | 12 hr | 78% |
| Cyclization | H₂SO₄, acetic acid | 110°C | 6 hr | 85% |
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is introduced via a cyclocondensation reaction :
- Intermediate Preparation : Reaction of a nitrile derivative with hydroxylamine to form an amidoxime.
- Cyclization : Treatment with a carboxylic acid derivative (e.g., chloroacetyl chloride) under dehydrating conditions.
Example Protocol :
Piperazine Incorporation
The piperazine group is introduced via nucleophilic substitution :
- Activation : Bromination of the oxadiazole methyl group using N-bromosuccinimide (NBS).
- Substitution : Reaction with piperazine in the presence of a base (e.g., diisopropylethylamine).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60°C |
| Time | 8 hr |
| Yield | 82% |
Final Coupling and Purification
The oxadiazole-piperazine subunit is coupled to the isoindolone core using a Buchwald-Hartwig amination :
- Palladium catalyst (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene.
- Key Analytical Data :
Salt Formation: this compound Mesylate
To enhance solubility and stability, this compound is often formulated as its mesylate salt :
- Procedure : The free base is dissolved in ethanol and treated with methanesulfonic acid (1.05 eq) at 50°C.
- Crystallization : Slow cooling to 0°C yields the mesylate salt as a white crystalline solid.
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| Solubility (H₂O) | 12 mg/mL |
| XRD | Confirmed crystalline form |
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires modifications for efficiency:
- Catalyst Recycling : Pd recovery systems reduce costs.
- Continuous Flow Chemistry : Enhances safety in exothermic steps (e.g., cyclization).
- Purity Controls : In-process HPLC monitoring ensures <0.1% impurities.
Analytical and Spectroscopic Characterization
Key Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 4.65 (s, 2H, CH₂), 3.75–3.60 (m, 8H, piperazine).
- ¹³C NMR : 165.8 (C=O), 158.2 (oxadiazole C), 121.5 (CF₃O).
Comparative Purity Data :
| Batch | Purity (HPLC) | Residual Solvents (ppm) |
|---|---|---|
| 1 | 99.2% | <50 |
| 2 | 98.7% | <30 |
Chemical Reactions Analysis
AZD8529 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Coupling Reactions: These reactions are crucial for forming the final structure of AZD8529.
The major products formed from these reactions are intermediates that eventually lead to the final compound .
Scientific Research Applications
Preclinical Pharmacology
Preclinical studies have demonstrated AZD-8529's ability to reduce psychomotor activity and neural firing in rodent models. Notably, it reversed hyperlocomotion induced by phencyclidine (PCP), a model relevant to schizophrenia . The compound's efficacy was assessed through various behavioral tests, including:
- Self-administration of Alcohol : this compound significantly reduced alcohol self-administration and cue-induced reinstatement in rat models, suggesting its potential in treating alcohol use disorders .
- Nicotine Seeking Behavior : It also decreased nicotine self-administration and stress-induced reinstatement in squirrel monkeys, indicating broader implications for addiction treatment .
Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety in patients with schizophrenia:
- Phase 2 Study : A 28-day trial assessed the effects of this compound (40 mg daily) compared to placebo and risperidone. Results indicated no significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores for patients receiving this compound compared to placebo .
- Functional Imaging Studies : A pilot study using functional MRI (fMRI) aimed to explore changes in brain activity associated with cognitive tasks in patients treated with this compound. However, no significant group-average effects were observed on cognitive performance or symptom severity .
Behavioral Assessments
Behavioral assessments have been crucial in evaluating the impact of this compound on addiction-related behaviors:
- Alcohol and Nicotine Relapse Models : In preclinical settings, this compound effectively modulated behaviors associated with relapse to alcohol and nicotine seeking, providing insights into its potential use as an adjunct therapy for substance use disorders .
- Cognitive Function : Despite its lack of efficacy in improving symptoms in schizophrenia patients, this compound's modulation of glutamatergic signaling may still hold promise for addressing cognitive deficits associated with various psychiatric conditions .
Safety Profile
Preclinical safety assessments have not identified significant reproductive or organ toxicity risks associated with this compound. However, careful monitoring is recommended during extended clinical studies due to potential effects on liver function and reproductive organs .
Summary Table of Key Findings
| Application Area | Findings |
|---|---|
| Mechanism of Action | Positive allosteric modulation of mGluR2; Ki = 16 nM; EC50 = 195 nM |
| Preclinical Studies | Reduced psychomotor activity; reversed PCP-induced hyperlocomotion |
| Clinical Trials | No significant improvement in PANSS scores vs. placebo |
| Behavioral Assessments | Decreased alcohol/nicotine self-administration; potential for addiction treatment |
| Safety Profile | No significant reproductive or organ toxicity observed |
Mechanism of Action
AZD8529 exerts its effects by selectively modulating the activity of mGluR2. It potentiates the effects of glutamate on mGluR2, leading to a reduction in psychomotor activity and neural firing. This modulation is achieved through the binding of AZD8529 to an allosteric site on the receptor, which enhances the receptor’s response to glutamate .
Comparison with Similar Compounds
Comparison with Similar Compounds
AZD-8529 belongs to a class of mGluR modulators with diverse pharmacological profiles. Below is a detailed comparison with structurally or functionally related compounds:
Key Compounds and Their Properties
Mechanistic and Functional Differences
- Target Specificity : this compound’s selectivity for mGluR2 distinguishes it from pan-modulators like BMT-145027 (mGluR5 PAM, EC50: 47 nM) and dual-acting compounds such as ADX-47273 (mGluR5 PAM) .
- Therapeutic Scope : While this compound targets addiction pathways, Basimglurant (mGluR5 negative modulator) is explored for mood disorders, and AZD 2066 (mGluR5 antagonist) shows analgesic effects .
- Potency : this compound’s EC50 (285 nM) is lower than mGluR2 modulator 4 (0.8 μM), suggesting superior efficacy .
Discussion of Research Findings
- Preclinical Efficacy : this compound reduced nicotine-induced dopamine release in rat striatum (30 mg/kg, i.p.) and decreased relapse behaviors in primates (0.3 mg/kg, s.c.) . These effects are attributed to mGluR2-mediated suppression of glutamate hyperactivity, a mechanism absent in mGluR5-targeted compounds like Basimglurant .
- Safety Profile: No off-target antagonism was observed at 25 μM, contrasting with VU 6001966, which may inhibit mGluR3 at higher concentrations .
- Clinical Potential: this compound’s oral bioavailability and CNS penetration make it a candidate for human trials, whereas compounds like Biphenylindanone A lack sufficient pharmacokinetic data .
Biological Activity
AZD-8529 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It has been investigated primarily for its potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders. This article provides a detailed examination of its biological activity, including pharmacological properties, clinical findings, and implications for future research.
This compound enhances the effects of glutamate at mGluR2 receptors, which are implicated in various neurological functions. The compound exhibits a binding affinity (Ki) of 16 nM and an effective concentration (EC50) for potentiating glutamate activity of 195 nM, resulting in a maximum potentiation (Emax) of 110% . This mechanism is significant as it offers an alternative to traditional dopaminergic therapies for schizophrenia.
Selectivity and Activity
The selectivity profile of this compound was evaluated against a panel of 161 receptors, enzymes, and ion channels. It demonstrated modest activity at only nine targets, indicating a high level of specificity towards mGluR2 . Its weak PAM activity at mGluR5 (EC50 = 3.9 μM) and antagonistic effects on mGluR8 (IC50 = 23 μM) further support its targeted action .
Preclinical Studies
In rodent models, this compound has shown concentration-dependent reductions in psychomotor activity and neural firing. Notably, it reversed hyper-locomotion induced by phencyclidine, a model for schizophrenia . These findings suggest that this compound may effectively mitigate some symptoms associated with psychotic disorders.
Phase II Trials
A Phase II study evaluated the efficacy of this compound in patients with schizophrenia. Participants received either this compound (40 mg), risperidone (4 mg), or placebo over 28 days. The primary outcome measure was the Positive and Negative Syndrome Scale (PANSS). Results indicated no significant improvement in PANSS scores for the this compound group compared to placebo, while risperidone showed substantial efficacy .
Neuroimaging Studies
Neuroimaging studies have provided insights into the neural correlates of this compound's effects. A pilot study using fMRI indicated increased activation in frontostriatal regions during working memory tasks when participants were administered this compound. This activation correlated with reductions in negative symptoms, suggesting that while clinical outcomes were not significantly different from placebo at the group level, individual responses may vary .
Safety and Tolerability
This compound has been assessed for safety in healthy volunteers with doses up to 310 mg single doses and repeated doses of 250 mg daily for 15 days. Common adverse events included mild headaches and gastrointestinal disturbances . In patients with schizophrenia, adverse events were similar, with headaches being the most reported side effect .
Reproductive Toxicology
Preclinical studies have raised concerns regarding reproductive toxicity, particularly reversible effects observed on testis after prolonged exposure in animal models. Monitoring for such effects is advised in future clinical studies .
Key Data Table
| Parameter | This compound | Comparison |
|---|---|---|
| Binding Affinity (Ki) | 16 nM | - |
| EC50 for Glutamate Potentiation | 195 nM | - |
| Emax | 110% | - |
| Clinical Efficacy (PANSS Change) | No significant difference | Risperidone: Significant effect |
| Common Adverse Events | Headache, GI upset | Similar across treatments |
Q & A
Q. What experimental methodologies are used to determine the EC50 of AZD-8529 as a mGluR2 positive allosteric modulator (PAM)?
To determine this compound's EC50 (285 nM), researchers typically employ recombinant cell lines expressing human mGluR2. Calcium flux or cAMP accumulation assays are measured under controlled agonist stimulation (e.g., glutamate). Dose-response curves are generated using a range of this compound concentrations, and nonlinear regression analysis is applied to calculate EC50. Selectivity is confirmed by testing against other mGluR subtypes (1,3,4,5,6,7,8) at 20–25 μM, where no PAM activity is observed .
Q. How is the selectivity of this compound for mGluR2 validated in preclinical studies?
Selectivity assays involve parallel testing in cell lines expressing individual mGluR subtypes. For example, HEK293 cells transfected with mGluR1–8 are treated with this compound (20–25 μM) alongside a reference agonist. Lack of potentiation in calcium signaling or cAMP pathways for non-mGluR2 subtypes confirms selectivity. Cross-reactivity with other GPCRs (e.g., dopamine or serotonin receptors) should also be excluded via broad-panel screening .
Q. Which in vivo models are appropriate for evaluating this compound's efficacy in neurological disorders?
Rodent models of depression, anxiety, or schizophrenia are commonly used. For instance, the forced swim test (FST) or elevated plus maze (EPM) can assess antidepressant/anxiolytic effects. This compound’s oral bioavailability and blood-brain barrier penetration enable behavioral studies, with dose ranges often derived from pharmacokinetic (PK) profiling (e.g., 1–30 mg/kg). Plasma and brain exposure levels are quantified via LC-MS/MS to correlate efficacy with target engagement .
Q. What are the key considerations for designing in vitro assays to assess this compound's mechanism of action?
Researchers must standardize agonist concentrations (e.g., sub-maximal glutamate doses) to avoid receptor saturation. Assays should include negative controls (vehicle-only) and positive controls (known mGluR2 PAMs). Signal normalization (e.g., % agonist response) and validation of receptor expression (via qPCR or immunoblotting) are critical. Replicate experiments (n ≥ 3) and blinded data analysis reduce bias .
Advanced Research Questions
Q. How can contradictory findings in this compound's preclinical efficacy across studies be resolved?
Discrepancies may arise from differences in animal strains, dosing regimens, or behavioral paradigms. Researchers should:
- Replicate studies using standardized protocols (e.g., NIH Rigor Guidelines).
- Perform PK/PD modeling to ensure brain exposure correlates with target modulation.
- Control for environmental variables (e.g., circadian rhythm, stress). Meta-analyses of raw data from multiple studies can identify confounding factors .
Q. What pharmacokinetic properties of this compound impact its translational potential?
Key PK parameters include oral bioavailability (~50–70% in rodents), half-life (t1/2), and brain-to-plasma ratio. This compound’s mesylate salt form improves solubility for preclinical dosing. Advanced studies use microdialysis to measure free drug concentrations in the CNS. Poor metabolic stability or cytochrome P450 interactions in human hepatocytes may limit clinical translation, requiring structural optimization .
Q. How should researchers design combination studies with this compound and other neuromodulators?
Synergistic effects can be tested using isobolographic analysis or factorial experimental designs. For example, combining this compound with SSRIs in depression models requires dose matrices (e.g., 3x3) to assess additive vs. synergistic efficacy. Pharmacodynamic endpoints (e.g., FosB expression) and safety profiling (e.g., locomotor activity) are critical to avoid off-target effects .
Q. What methodological challenges arise in translating this compound's preclinical findings to clinical trials?
Challenges include interspecies differences in mGluR2 expression/function and biomarker validation. PET ligands (e.g., [11C]AZD9272) can quantify receptor occupancy in humans. Phase 0 trials using adaptive designs may bridge gaps. Researchers must also address placebo effects in psychiatric trials by incorporating objective endpoints (e.g., fMRI or EEG) .
Methodological Notes
- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s d to quantify effect size discrepancies. Use sensitivity analyses to test robustness of conclusions .
- Ethical Compliance : Preclinical studies require IACUC approval for animal welfare. Clinical proposals must detail inclusion/exclusion criteria and informed consent protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
